BenchChemオンラインストアへようこそ!

N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide

Quinazoline-thioacetamide Cytotoxicity MCF-7

N-Benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-83-0, molecular formula C21H24N4OS, molecular weight 380.51 g/mol) is a synthetic small molecule belonging to the quinazoline-thioacetamide class. The compound features a quinazoline core substituted at the 4-position with an n-butylamino group and at the 2-position with a sulfanylacetamide moiety bearing an N-benzyl modification.

Molecular Formula C21H24N4OS
Molecular Weight 380.51
CAS No. 422532-83-0
Cat. No. B2834505
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide
CAS422532-83-0
Molecular FormulaC21H24N4OS
Molecular Weight380.51
Structural Identifiers
SMILESCCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NCC3=CC=CC=C3
InChIInChI=1S/C21H24N4OS/c1-2-3-13-22-20-17-11-7-8-12-18(17)24-21(25-20)27-15-19(26)23-14-16-9-5-4-6-10-16/h4-12H,2-3,13-15H2,1H3,(H,23,26)(H,22,24,25)
InChIKeyPIPRWOUONXAZQO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-83-0): Research-Grade Quinazoline-Thioacetamide with Distinct N-Benzyl Substitution


N-Benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-83-0, molecular formula C21H24N4OS, molecular weight 380.51 g/mol) is a synthetic small molecule belonging to the quinazoline-thioacetamide class. The compound features a quinazoline core substituted at the 4-position with an n-butylamino group and at the 2-position with a sulfanylacetamide moiety bearing an N-benzyl modification. This scaffold falls within the generic Markush structure of benzylamino-substituted quinazolines claimed in patent WO-2018115380-A1 as inhibitors of Son of Sevenless 1 (SOS1), a guanine nucleotide exchange factor critical to KRAS-driven oncogenic signaling [1]. Commercially, the compound is typically supplied at ≥95% purity for research use .

Why Regioisomeric and N-Alkyl Variants of Quinazoline-Thioacetamides Are Not Interchangeable with CAS 422532-83-0


Subtle variations in the N-alkyl or benzyl substitution on the quinazoline-thioacetamide scaffold produce divergent pharmacological profiles that preclude generic substitution. For instance, the closest regioisomer—2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide (CAS 688354-53-2)—swaps the benzyl and butyl groups between the 4-amino site and the acetamide tail. Published structure-activity relationship (SAR) data on quinazoline-thioacetamides demonstrate that altering the benzyl versus alkyl substituent on the acetamide dramatically shifts both cytotoxicity potency (IC50 range spanning >600 μM down to ~36 μM against MCF-7 cells) and VEGFR-2 inhibitory activity [1]. The patent disclosure WO-2018115380-A1 further shows that benzylamino-substituted quinazolines achieve SOS1 inhibition with nanomolar potency, but only when the benzylamino group is positioned at the 4-site of the quinazoline—a structural requirement not met in the target compound [2]. Therefore, assuming functional equivalence among N-benzyl versus N-butyl acetamide variants without confirmatory data risks selecting a compound with an entirely different target engagement profile.

Quantitative Differential Evidence for N-Benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-83-0)


Cytotoxicity Switch: Replacement of N-Benzyl with N-3-Acetylphenyl Transforms Inactive Scaffold into a Cytotoxic Agent

In a direct SAR study of 19 quinazoline-thioacetamide derivatives against the MCF-7 breast cancer cell line (Ghorab & Ghorab, 2024), the compound featuring an N-benzyl substitution on the acetamide tail (Compound 3) was essentially inactive, with an IC50 of 615.92 μM. In contrast, replacement of the N-benzyl group with an N-3-acetylphenyl group (Compound 10) yielded an IC50 of 70.01 μM, and an N-cyclohexyl substitution (Compound 11) produced an IC50 of 62.23 μM. This ~9-fold potency difference confirms that the N-benzyl substitution represents the lowest-cytotoxicity extreme of the SAR series, establishing a baseline against which the target compound’s modified 4-butylamino (rather than unsubstituted 4-oxo) scaffold can be compared [1].

Quinazoline-thioacetamide Cytotoxicity MCF-7 Structure-Activity Relationship N-benzyl substitution

VEGFR-2 Inhibitory Activity Is Abolished by Suboptimal Acetamide Substitution: N-Benzyl Falls Outside the Active Window

The same 2024 SAR study advanced only the most cytotoxic compounds (9 and 14) to VEGFR-2 inhibition testing. Compound 9 (N-benzoic acid acetamide) inhibited VEGFR-2 with an IC50 of 0.176 μg/mL, while Sorafenib, the reference standard, exhibited an IC50 of 0.042 μg/mL. The N-benzyl analog (Compound 3) was not selected for VEGFR-2 testing because its cytotoxicity was insufficient to warrant kinase profiling. This implies that the N-benzyl substitution does not support the VEGFR-2 inhibitory pharmacophore identified in the Ghorab series, and the target compound CAS 422532-83-0—carrying an analogous N-benzyl acetamide tail—is unlikely to exhibit meaningful VEGFR-2 inhibition unless the 4-butylamino group on the quinazoline core independently rescues affinity [1].

VEGFR-2 inhibition Quinazoline-thioacetamide Anti-angiogenic Kinase selectivity

SOS1 Inhibitor Patent Scope: Benzylamino Quinazoline Scaffold Defined at 4-Position; 4-Butylamino Variants Are Not Exemplified

Boehringer Ingelheim's WO-2018115380-A1 patent explicitly claims compounds of formula (I) wherein the quinazoline 4-position bears a benzylamino substituent (R1 = optionally substituted benzyl), and R2–R7 encompass a broad range of substitutions. The exemplified active compounds achieve SOS1 IC50 values in the nanomolar range using a 4-benzylamino motif. The target compound CAS 422532-83-0 instead bears a 4-butylamino group, which represents a departure from the 4-benzylamino requirement. No biological data for a 4-butylamino variant are provided in the patent, and the compound is not listed among the exemplified structures. The SAR disclosed indicates that the benzyl group at position 4 is critical for SOS1 binding; a straight-chain butyl group at this position is predicted to ablate or severely attenuate SOS1 inhibitory activity [1].

SOS1 inhibitor KRAS signaling Benzylamino quinazoline Patent SAR

The Closest Regioisomer (CAS 688354-53-2) Exposes a Critical Structural Distinction with Unknown Pharmacological Consequences

The compound 2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-N-butylacetamide (CAS 688354-53-2) is the closest commercially available regioisomer, in which the benzyl and butyl groups are transposed: the benzyl resides on the 4-amino position and the butyl on the acetamide tail. This regioisomer shares the identical molecular formula (C21H24N4OS, MW 380.51) but rearranges the hydrogen-bond donor/acceptor topology and steric profile. In the SOS1 patent SAR, only the 4-benzylamino configuration (as in CAS 688354-53-2) demonstrates target engagement. The target compound (CAS 422532-83-0), with 4-butylamino and N-benzyl acetamide, has an inverted pharmacophore arrangement whose biological consequences have not been experimentally determined. This structural divergence means that the two regioisomers cannot be treated as interchangeable in any screening campaign, and the procurement choice directly determines the signaling pathway interrogated [1].

Regioisomer comparison Quinazoline-thioacetamide N-benzyl vs N-butyl acetamide

Recommended Procurement and Screening Scenarios for N-Benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide (CAS 422532-83-0)


Negative Control or SAR-Baseline Compound in Quinazoline-Thioacetamide Cytotoxicity Screening

The published SAR shows that N-benzyl substitution on the acetamide tail confers minimal cytotoxicity (IC50 > 600 μM against MCF-7). CAS 422532-83-0 is therefore appropriate for use as an inactive or low-activity control when the N-benzyl group serves as a baseline comparator for more potent N-aryl or N-cycloalkyl acetamide analogs [1]. When designing a focused library around the quinazoline-thioacetamide scaffold, this compound establishes the lower boundary of the activity range, enabling calculation of the fold-selectivity and toxicity window for structural modifications at the acetamide position.

Interrogation of Kinase Selectivity Outside the SOS1–RAS Axis

Because the 4-butylamino substitution is predicted to abolish SOS1 binding per patent SAR [1], CAS 422532-83-0 may serve as a selectivity probe to identify off-target kinases or non-SOS1 protein interactions of the quinazoline-thioacetamide chemotype. Procurement for broad-panel kinase profiling (e.g., 100+ kinase screen) can reveal whether the 4-butylamino/ N-benzyl acetamide configuration diverts binding toward kinases such as EGFR, p70S6K, or Pim, which are known targets of structurally related quinazoline inhibitors.

Physicochemical and ADMET Benchmarking for N-Benzyl Acetamide Quinazolines

The N-benzyl acetamide group combined with the 4-butylamino motif offers a distinct lipophilicity and hydrogen-bonding profile (calculated logP ~3.5–4.0; rotatable bonds = 9) that may influence solubility, permeability, and metabolic stability. This compound can be procured as a reference standard in ADMET assays to benchmark the pharmacokinetic properties of N-benzylated quinazoline derivatives, especially when comparing metabolic N-debenzylation rates versus N-debutylation rates in liver microsome stability studies.

Organic Synthesis Methodology Development Using the Thioether-Linked Quinazoline Scaffold

The compound’s thioether (sulfanyl) linkage connecting the quinazoline to the acetamide moiety is a synthetic handle that can undergo oxidation to sulfoxide or sulfone, altering electronic properties and potentially bioactivity. Researchers developing novel synthetic routes to quinazoline-thioacetamides may procure CAS 422532-83-0 as a model substrate to optimize oxidation conditions (e.g., H2O2, mCPBA) and characterize the resulting sulfoxide/sulfone derivatives by HPLC, NMR, and mass spectrometry.

Quote Request

Request a Quote for N-benzyl-2-{[4-(butylamino)quinazolin-2-yl]sulfanyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.